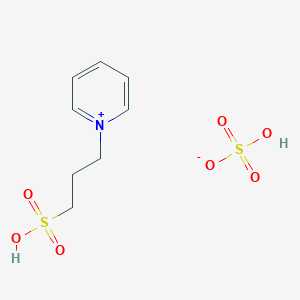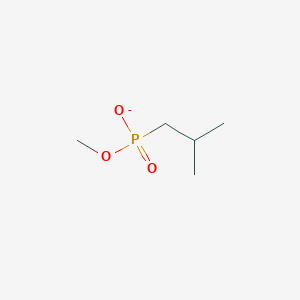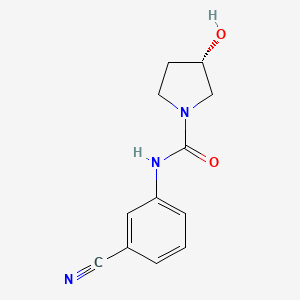![molecular formula C14H19NO2 B14195773 (3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile CAS No. 922735-31-7](/img/structure/B14195773.png)
(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile is an organic compound with a complex structure that includes a hydroxy group, a nitrile group, and a methoxy group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile typically involves multiple steps. One common method is the reaction of 2,4,6-trimethylbenzyl alcohol with a suitable butanenitrile derivative under specific conditions. The reaction often requires the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Hydroxy-4-[(2,4,6-dimethylphenyl)methoxy]butanenitrile
- (3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)ethoxy]butanenitrile
Uniqueness
(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
922735-31-7 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(3S)-3-hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile |
InChI |
InChI=1S/C14H19NO2/c1-10-6-11(2)14(12(3)7-10)9-17-8-13(16)4-5-15/h6-7,13,16H,4,8-9H2,1-3H3/t13-/m0/s1 |
InChI Key |
YQQBNUMMGVARHK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)COC[C@H](CC#N)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COCC(CC#N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)

![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)



![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)


![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
